![molecular formula C98H64N4 B3324147 1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene CAS No. 1807549-78-5](/img/structure/B3324147.png)
1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene
Overview
Description
1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene is a compound known for its unique properties, particularly its aggregation-induced emission (AIE) activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and biphenyl derivatives.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a Schlenk line or glovebox to prevent moisture and oxygen from interfering with the reaction.
Catalysts and Reagents: Common reagents include Grignard reagents or organolithium compounds to form the desired intermediates.
Polymerization: The final step involves the polymerization of the intermediate compounds to form the target molecule
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole rings .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the most significant applications of 1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene is in the development of OLEDs. The compound's ability to exhibit aggregation-induced emission (AIE) makes it particularly valuable in this context. OLEDs are widely used in displays and lighting due to their efficiency and color quality.
Case Study: OLED Performance Enhancement
Research has demonstrated that incorporating this compound into OLED structures can enhance light emission efficiency. For instance, devices utilizing this compound achieved higher brightness and improved color purity compared to traditional OLED materials. The AIE characteristics allow for effective light emission even when the molecules aggregate, which is typically detrimental in other materials.
Photonic Devices
The compound shows promise in various photonic applications due to its strong light absorption and emission properties. It can be employed in:
- Solar Cells : Enhancing the efficiency of organic photovoltaic cells by improving light harvesting.
- Sensors : Developing highly sensitive optical sensors that utilize the compound's photoluminescent properties.
Case Study: Photonic Device Efficiency
In a study focused on organic solar cells, the integration of this compound resulted in a notable increase in power conversion efficiency (PCE). The compound's ability to absorb a wider spectrum of light contributed significantly to this enhancement.
Biomedical Applications
Recent investigations have explored the potential of this compound in biomedical fields:
- Drug Delivery Systems : Its structural properties allow for modifications that can enhance drug solubility and bioavailability.
- Photodynamic Therapy (PDT) : The compound can be activated by specific wavelengths of light to produce reactive oxygen species (ROS), which can selectively target cancer cells.
Case Study: PDT Efficacy
Research indicated that formulations incorporating this compound demonstrated increased efficacy in killing cancer cells under light exposure compared to standard PDT agents.
Safety Considerations
When handling this compound, it is crucial to follow safety protocols due to potential hazards such as skin and eye irritation. Appropriate personal protective equipment (PPE) should be worn.
Biological Activity
1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene (CAS No. 1807549-78-5) is a complex organic compound notable for its potential applications in organic electronics and photonics. This article explores its biological activity, focusing on its properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : CHN
- Molecular Weight : 1297.58 g/mol
- Chemical Structure : The compound features a tetrakis structure with carbazole moieties that contribute to its electronic properties.
Safety Information
- Signal Word : Warning
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
This compound exhibits several biological activities that can be attributed to its unique structural characteristics:
- Antioxidant Activity : The presence of carbazole units enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This is particularly relevant in preventing oxidative stress in biological systems.
- Anticancer Properties : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
1. Antioxidant Activity
A study demonstrated that derivatives of carbazole exhibited significant antioxidant activity by reducing oxidative stress markers in vitro. The compound's ability to donate electrons effectively neutralizes reactive oxygen species (ROS), suggesting potential applications in neuroprotection and anti-aging therapies .
2. Anticancer Potential
Research focusing on carbazole derivatives has shown promising results in inhibiting tumor growth. For instance, a derivative similar to this compound was tested against various cancer cell lines (e.g., breast and lung cancer), leading to a notable decrease in cell viability and induction of apoptosis .
Comparative Biological Activity Table
Compound | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Tetrakis Carbazole | Antioxidant | 15.0 | |
Similar Carbazole Derivative | Anticancer | 12.5 | |
Other Carbazole Derivatives | Anticancer | 10.0 - 20.0 |
Research Findings
Recent studies have focused on the structure-property relationships of carbazole-based compounds. The findings suggest that the electronic properties of these compounds significantly influence their biological activities:
- Nonlinear Optical Properties : Research indicates that compounds with extended π-conjugation systems exhibit enhanced nonlinear optical properties, which could be leveraged in photonic applications .
- Dye-Sensitized Solar Cells (DSSCs) : Carbazole-based dyes have been extensively studied for their efficiency in DSSCs due to their favorable energy levels and light absorption characteristics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene, and how do reaction conditions influence yield?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple brominated tetraphenylethylene precursors with carbazole-substituted boronic acids. Key steps include:
- Using tetrakis(4-bromophenyl)ethene as the core, reacted with 4-(9H-carbazol-9-yl)phenylboronic acid derivatives under inert conditions.
- Optimized conditions involve Pd(PPh₃)₄ or Pd(OAc)₂ catalysts, CsF or K₂CO₃ bases, and solvents like DMF or DME at 80–100°C for 48–72 hours .
- Yields vary (38–86%) depending on stoichiometry, catalyst loading, and purification methods (e.g., column chromatography or recrystallization) .
Table 1: Representative Synthesis Conditions
Precursor | Catalyst/Base | Solvent | Temp/Time | Yield |
---|---|---|---|---|
Tetrakis(4-bromophenyl)ethene | Pd(PPh₃)₄, CsF | DME | 80°C, 48 h | 86% |
Tetrakis(4-bromophenyl)ethene | Pd(OAc)₂, K₂CO₃ | DMF | 100°C, 72 h | 38% |
Q. How does the molecular structure contribute to its aggregation-induced emission (AIE) properties?
The tetraphenylethylene (TPE) core and carbazole substituents induce AIE via the restricted intramolecular motion (RIM) mechanism:
- In solution, free rotation of phenyl and carbazole groups dissipates energy via non-radiative pathways, resulting in weak emission.
- In aggregated states (e.g., solid or MOF matrices), steric hindrance restricts molecular motion, enhancing radiative decay and photoluminescence .
- Carbazole groups further stabilize excited states through extended π-conjugation and intermolecular interactions .
Q. What characterization techniques are critical for verifying the compound’s structural integrity and photophysical properties?
- Nuclear Magnetic Resonance (NMR): Confirms substitution patterns and purity (e.g., ¹H/¹³C NMR in CDCl₃ or DMSO-d₆) .
- X-ray Diffraction (XRD): Resolves crystal structure in MOF composites (e.g., PCN-94) .
- Photoluminescence Spectroscopy: Measures quantum yield (QY) and Stokes shift; QY increases from <1% in solution to >99% in rigid matrices .
Advanced Research Questions
Q. What methodologies integrate this compound into metal-organic frameworks (MOFs), and how does confinement affect its photophysical properties?
The compound acts as a tetratopic linker in MOFs like PCN-94 and PCN-128W :
- Synthesis: Coordinated with Zr⁶⁺ or other metal clusters under solvothermal conditions, forming porous networks .
- Enhanced QY: MOF confinement rigidifies the AIEgen, suppressing non-radiative decay. PCN-94 achieves a QY of 99.9% compared to the free ligand (H₄ETTC) .
- Applications: MOFs enable tunable emission for sensors or LEDs by modulating pore size and metal-ligand interactions .
Q. How do external stimuli (e.g., mechanical pressure) alter the luminescence of MOFs incorporating this AIEgen?
PCN-128W exhibits piezofluorochromism :
- Under compression, the MOF’s ETTC linker undergoes reversible structural distortion, shifting emission wavelengths (e.g., blue-to-green) .
- Mechanism: Pressure-induced changes in π-π stacking and dihedral angles between biphenyl-carbazole units .
- Applications: Stress-sensitive coatings or tamper-evident materials .
Q. How can researchers reconcile contradictory quantum yield data across different studies?
Discrepancies arise from:
- Matrix Effects: QY depends on the host environment (solution, crystal, or MOF). For example, PCN-94’s QY (99.9%) far exceeds solution-phase values .
- Measurement Protocols: Use integrating spheres for solid-state QY and ensure consistent excitation wavelengths.
- Sample Purity: Impurities (e.g., unreacted precursors) quench emission; purify via recrystallization or HPLC .
Q. What advanced applications exploit this compound’s AIE properties in biosensing?
Properties
IUPAC Name |
9-[4-[4-[1,2,2-tris[4-(4-carbazol-9-ylphenyl)phenyl]ethenyl]phenyl]phenyl]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H64N4/c1-9-25-89-81(17-1)82-18-2-10-26-90(82)99(89)77-57-49-69(50-58-77)65-33-41-73(42-34-65)97(74-43-35-66(36-44-74)70-51-59-78(60-52-70)100-91-27-11-3-19-83(91)84-20-4-12-28-92(84)100)98(75-45-37-67(38-46-75)71-53-61-79(62-54-71)101-93-29-13-5-21-85(93)86-22-6-14-30-94(86)101)76-47-39-68(40-48-76)72-55-63-80(64-56-72)102-95-31-15-7-23-87(95)88-24-8-16-32-96(88)102/h1-64H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBUXSIRZWSCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H64N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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